Spongouridine 2',3',5'-triacetate
Description
Spongouridine (3-β-D-arabinofuranosyluracil) is a nucleoside first isolated from the marine sponge Cryptotethya crypta (now Tethya crypta) . Its triacetate derivative, Spongouridine 2',3',5'-triacetate, is formed by acetylation of the hydroxyl groups at the 2', 3', and 5' positions of the arabinose sugar.
Properties
Molecular Formula |
C15H18N2O9 |
|---|---|
Molecular Weight |
370.31 g/mol |
IUPAC Name |
[(2R,3R,4S,5R)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H18N2O9/c1-7(18)23-6-10-12(24-8(2)19)13(25-9(3)20)14(26-10)17-5-4-11(21)16-15(17)22/h4-5,10,12-14H,6H2,1-3H3,(H,16,21,22)/t10-,12-,13+,14-/m1/s1 |
InChI Key |
AUFUWRKPQLGTGF-RUZUBIRVSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=O)NC2=O)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Spongothymidine (Ara-T)
- Structure: 3-β-D-arabinofuranosylthymine.
- Key Differences: Shares the arabinose sugar with spongouridine but substitutes thymine for uracil.
- Activity : Exhibits stronger antiviral activity (ID₅₀ 0.25–0.5 μg/mL against HSV-1/HSV-2) compared to spongouridine, highlighting the importance of the nucleobase in biological activity .
Uridine Triacetate (2',3',5'-Tri-O-acetyluridine)
- Structure : Acetylated uridine with a ribose sugar.
- Key Differences: Ribose instead of arabinose; uracil base identical to spongouridine.
- Activity : Clinically used to treat 5-fluorouracil (5-FU) overdose, with 96% survival in treated patients vs. 16% in untreated cohorts . The ribose-acetylated form demonstrates high oral bioavailability due to enhanced lipophilicity .
Ribavirin Triacetate
- Structure: Acetylated ribavirin (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide).
- Key Differences : Triazole carboxamide base and ribose sugar.
- Activity : Shows superior efficacy over ribavirin in treating intracranial dengue virus infections in mice, attributed to improved blood-brain barrier penetration .
Comparative Data Table
Mechanistic and Pharmacokinetic Insights
Role of Acetylation
- Lipophilicity Enhancement : Acetylation masks polar hydroxyl groups, improving membrane permeability. For example, uridine triacetate is rapidly hydrolyzed to uridine in vivo, achieving plasma concentrations 100–200 times higher than oral uridine .
- Metabolic Stability : Acetylated compounds resist premature enzymatic degradation. Ribavirin triacetate’s prolonged half-life in the brain underscores this advantage .
Nucleobase-Specific Activity
- Uracil vs. Thymine : Spongouridine’s weak activity compared to spongothymidine suggests thymine’s methyl group enhances target binding or metabolic stability .
- Triazole Carboxamide (Ribavirin) : Broad-spectrum antiviral activity via RNA mutagenesis, a mechanism absent in pyrimidine-based compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
